![molecular formula C21H26ClN5O3 B2649116 9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876901-02-9](/img/structure/B2649116.png)
9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H26ClN5O3 and its molecular weight is 431.92. The purity is usually 95%.
BenchChem offers high-quality 9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structures and Interactions
- Research on racemic and dimethylformamide solvates of related compounds reveals insights into their molecular structures, showing a planar fused-ring system linked by paired N-H...O hydrogen bonds into centrosymmetric dimers. These compounds demonstrate how structural modifications can influence molecular interactions, which could be relevant for designing compounds with specific properties for scientific applications (Low et al., 2004).
Synthetic Pathways
- Studies on the synthesis of [c,d]-fused purinediones, including methods starting from chloro-nitro compounds, provide a foundation for understanding how similar purine-based compounds can be synthesized. Such pathways are crucial for the development of novel compounds for research and therapeutic purposes (imo et al., 1995).
Structural and Crystallographic Analysis
- An X-ray diffraction study of a decahydroacridin dione derivative emphasizes the importance of structural analysis in understanding the conformations and interactions within molecules. Such analyses are vital for designing molecules with desired physical and chemical properties (Wang et al., 2011).
Molecular Binding and Interaction Studies
- Investigations into the hydrogen bonding and crystal structures of pyrido[2,3-d]pyrimidine derivatives show how subtle changes in molecular structure can significantly affect the way molecules interact with each other. This knowledge is crucial for the development of new materials and drugs (Trilleras et al., 2009).
properties
IUPAC Name |
9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O3/c1-5-30-10-9-25-19(28)17-18(24(4)21(25)29)23-20-26(11-13(2)12-27(17)20)16-8-6-7-15(22)14(16)3/h6-8,13H,5,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIREBLFSAPIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=C(C(=CC=C4)Cl)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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